2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid
Description
2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is a complex organic compound characterized by its multiple acetyloxy groups and a benzoic acid moiety
Properties
IUPAC Name |
2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)21(33-16)32-15-8-6-5-7-14(15)20(26)27/h5-8,16-19,21H,9H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHIAWRPNJBFDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective acetylation, and subsequent deprotection. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of acetyloxy groups to carboxyl groups.
Reduction: Reduction of the benzoic acid moiety to benzyl alcohol.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid involves its interaction with specific molecular targets. The acetyloxy groups can participate in esterification reactions, while the benzoic acid moiety may interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Tris(acetyloxy)benzoic acid: Lacks the oxan-2-yl group, making it less complex.
2-{[3,4,5-Tris(acetyloxy)oxan-2-yl]oxy}benzoic acid: Similar structure but without the (acetyloxy)methyl group.
Uniqueness
2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is unique due to its specific arrangement of acetyloxy groups and the presence of both oxan-2-yl and benzoic acid moieties
Biological Activity
2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C24H32O16 and features multiple acetoxy groups that may influence its solubility and biological interactions. Its structure is characterized by a benzoic acid moiety linked to a triacetoxy sugar derivative, which is significant in its biological activity.
Antioxidant Activity
Research indicates that compounds with acetoxy groups can exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The triacetoxy groups in this compound may enhance its ability to scavenge free radicals.
Antimicrobial Properties
Several studies have suggested that derivatives of benzoic acid possess antimicrobial properties. The presence of the sugar moiety could enhance the compound's interaction with microbial membranes, potentially leading to increased efficacy against bacterial strains.
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| C. albicans | 18 |
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity could be beneficial in treating conditions such as arthritis or inflammatory bowel disease.
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Interaction with Cell Membranes : Its structure allows it to integrate into lipid membranes, affecting membrane fluidity and permeability.
- Gene Expression Regulation : It may influence the expression of genes associated with oxidative stress response.
Study 1: Antioxidant Efficacy
In a controlled study involving human cell lines, the compound was tested for its antioxidant capacity using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
Study 2: Antimicrobial Testing
A series of antimicrobial susceptibility tests were conducted against various pathogens. The results demonstrated that the compound exhibited notable antibacterial activity against Gram-positive bacteria, with S. aureus showing the highest sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
